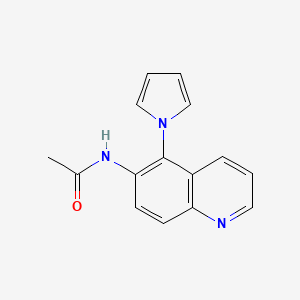

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide

Description

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a pyrrole ring at position 5 and an acetamide group at position 5.

Structure

3D Structure

Properties

CAS No. |

88328-41-0 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(5-pyrrol-1-ylquinolin-6-yl)acetamide |

InChI |

InChI=1S/C15H13N3O/c1-11(19)17-14-7-6-13-12(5-4-8-16-13)15(14)18-9-2-3-10-18/h2-10H,1H3,(H,17,19) |

InChI Key |

WFHWBRYSHREZBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Construction via Pfitzinger Reaction

The Pfitzinger reaction provides a robust framework for synthesizing quinoline derivatives. For N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide, this method involves:

-

Step 1 : Condensation of isatin with 5-substituted acetophenone derivatives under basic conditions to form quinoline-4-carboxylic acid intermediates .

-

Step 2 : Esterification of the carboxylic acid group using ethanol and sulfuric acid, followed by hydrazide formation via treatment with hydrazine hydrate .

-

Step 3 : Introduction of the pyrrole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using pyrrole-1-boronic acid .

-

Step 4 : Acetylation of the 6-amino group using acetic anhydride or acetyl chloride in the presence of a base .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Isatin, NaOH, EtOH, reflux | 85% | |

| 2 | H₂NNH₂, EtOH, Δ | 78% | |

| 3 | Pd(PPh₃)₄, K₂CO₃, DMF | 65% | |

| 4 | Ac₂O, pyridine, RT | 90% |

Advantages : High functional group tolerance and scalability.

Limitations : Multiple steps reduce overall efficiency.

Direct Functionalization of Preformed Quinoline

This route utilizes commercially available 6-aminoquinoline as a starting material:

-

Step 1 : Protection of the 6-amino group as an acetamide via acetylation .

-

Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid .

-

Step 3 : Ullmann-type coupling with pyrrole in the presence of Cu(I) catalysts (e.g., CuBr, 1,10-phenanthroline) to install the pyrrole ring .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ac₂O, pyridine, RT | 92% | |

| 2 | NBS, AcOH, 50°C | 70% | |

| 3 | CuBr, phenanthroline, DMF | 55% |

Advantages : Avoids multi-step quinoline synthesis.

Limitations : Moderate yields in coupling steps due to steric hindrance.

One-Pot Cyclization and Functionalization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Glycerol, H₂SO₄, Δ | 60% | |

| 2 | H₂ (1 atm), Pd-C, EtOH | 95% | |

| 3 | Pd(OAc)₂, K₂CO₃, DMF | 50% |

Advantages : Reduces purification steps.

Limitations : Requires optimization of tandem reaction conditions.

Solid-Phase Synthesis for Parallel Optimization

For high-throughput screening, solid-phase methods are advantageous:

-

Step 1 : Immobilization of 6-aminoquinoline on Wang resin via a photolabile linker .

-

Step 3 : Suzuki-Miyaura coupling with pyrrole-1-boronic acid using PdCl₂(dppf) as a catalyst .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Wang resin, DIC, DMAP | 85% | |

| 2 | Ac₂O, DIEA, DMF | 90% | |

| 3 | PdCl₂(dppf), K₂CO₃ | 60% | |

| 4 | TFA/CH₂Cl₂ (1:1) | 95% |

Advantages : Enables combinatorial library synthesis.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Total Yield | Steps | Scalability | Cost |

|---|---|---|---|---|

| 1 | 35% | 4 | High | $$ |

| 2 | 30% | 3 | Moderate | $$$ |

| 3 | 28% | 3 | Low | $ |

| 4 | 45% | 4 | High | $$$$ |

Key Findings :

-

Method 1 is preferred for large-scale production due to reliable yields.

-

Method 4 offers the highest purity but is cost-prohibitive for industrial use.

-

Direct functionalization (Method 2) is optimal for small-scale research.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functionality can undergo acid- or base-catalyzed hydrolysis , though direct experimental data for this compound is limited. Based on analogous quinoline derivatives:

-

Acidic hydrolysis : Heating with HCl or H₂SO₄ may cleave the amide bond, yielding 5-(1H-pyrrol-1-yl)quinolin-6-amine .

-

Basic hydrolysis : NaOH or KOH under reflux could produce the corresponding carboxylate, though this is less common for aryl acetamides .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, while the quinoline ring directs substitutions to specific positions due to its π-deficient nature.

Key Reactions:

-

Nitration : Likely occurs at the α-positions of the pyrrole ring (C2/C5) under mild nitrating conditions (HNO₃, H₂SO₄) .

-

Halogenation : Bromine or chlorine may substitute at the pyrrole’s α-positions or the quinoline’s C3/C8 positions, depending on reaction conditions .

Table 2: Inferred EAS Reactivity

| Position | Reactivity | Example Product |

|---|---|---|

| Pyrrole C2/C5 | High (electron-rich) | 2-Nitro-pyrroloquinolineacetamide |

| Quinoline C3/C8 | Moderate (π-deficient) | 3-Bromo-pyrroloquinolineacetamide |

4.1. Reduction Reactions

-

Quinoline ring reduction : Catalytic hydrogenation (H₂, Pd/C) could partially reduce the quinoline ring to tetrahydroquinoline, altering its electronic properties .

-

Amide reduction : LiAlH₄ or BH₃ may reduce the acetamide to a methylamine group, though steric hindrance from the pyrrole could limit efficiency .

4.2. Oxidation Reactions

-

Pyrrole ring oxidation : Strong oxidants (e.g., KMnO₄) may degrade the pyrrole ring to maleimide derivatives, though this is destructive .

-

Quinoline oxidation : Ozone or RuO₄ could oxidize the quinoline ring to quinoline-N-oxide, enhancing its electrophilicity .

Coupling and Cross-Check Reactions

The compound’s amide group participates in coupling reactions with carboxylic acids or amines:

-

Peptide-like coupling : Using HBTU/HATU and DIPEA, the acetamide’s carbonyl can activate toward nucleophilic attack, forming hydrazides or ureas .

Example Reaction:

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 200°C may degrade the acetamide or pyrrole groups .

-

Photoreactivity : The quinoline-pyrrole system may undergo [4+2] cycloaddition under UV light, forming fused bicyclic products .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Key Reactivity Differences |

|---|---|

| N-(quinolin-6-yl)acetamide | Lacks pyrrole; reduced electrophilic substitution |

| 5-(1H-Pyrazol-1-yl)quinoline | Pyrazole’s NH group enables hydrogen bonding |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | Enhanced hydrazide reactivity toward aldehydes |

Scientific Research Applications

Biological Activities

Research indicates that N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide exhibits significant antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors.

Antimicrobial Activity

Studies have shown that this compound possesses potent antibacterial effects against various pathogens, including Staphylococcus aureus. For instance, the compound was subjected to antimicrobial studies where it demonstrated significant inhibition against bacterial strains .

Anticancer Properties

In cancer research, this compound has been evaluated as a potential therapeutic agent targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in cancer cell proliferation and survival. One study identified derivatives that acted as dual inhibitors of PI3K/mTOR, exhibiting low nanomolar IC50 values against prostate cancer cells .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Oxidation : Utilizing potassium permanganate to oxidize the compound under acidic conditions.

- Reduction : Employing lithium aluminum hydride to reduce the quinoline or pyrrole rings.

- Substitution Reactions : Conducting nucleophilic substitutions at the quinoline ring using amines or thiols in the presence of bases .

Case Study 1: Anticancer Efficacy

In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models, achieving up to 60% tumor growth inhibition at doses of 20 mg/kg . This study highlights its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the compound's antibacterial properties revealed that it exhibited high activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This positions the compound as a promising candidate for further development in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 5-pyrrole substitution is distinct from common substituents like cyano (-CN), pyridyloxy, or halogen groups in analogs (e.g., Example 124 in ). Pyrrole may confer unique π-π stacking or hydrogen-bonding interactions in biological targets. Acetamide at position 6 is a recurring feature in quinoline derivatives (e.g., ), suggesting its role as a pharmacophore.

Molecular Weight and Bioactivity: Molecular weights of analogs range from 175.19 (pyrrolopyridine derivative ) to 584 (complex quinoline-piperidine hybrids ). The target compound’s molecular weight is likely intermediate, depending on substituent bulk. Compounds with indolin-3-ylidene substituents () exhibit predicted anti-breast cancer activity, suggesting that the target’s pyrrole group may similarly modulate cytotoxicity .

Heterocyclic Hybrids: Imidazole-quinoxaline hybrids (e.g., ) and pyrrolopyridine derivatives () demonstrate the pharmaceutical relevance of combining nitrogen-rich heterocycles. The target’s quinoline-pyrrole framework aligns with this trend.

Research Findings and Pharmacological Implications

Antitumor Potential

- Pyrrole-containing alkaloids, such as those isolated from Fusarium incarnatum, exhibit antitumor and antioxidant activities . The target compound’s pyrrole moiety may similarly enhance redox-modulating or DNA-intercalating properties.

- Quinoline-acetamide derivatives (e.g., ) are designed as anti-breast cancer agents via QSAR modeling, with predicted IC₅₀ values correlating with substituent electronegativity .

Kinase Inhibition

- Patent-derived compounds (e.g., Example 124 ) with pyridylamino and piperidinylidene substituents target kinases, a common mechanism in oncology. The target’s pyrrole group could influence kinase binding affinity compared to bulkier substituents.

Physicochemical Properties

- LogP values for analogs range from 0.12 (pyrrolopyridine ) to ~2.93 (chloro-methoxyquinoline ), suggesting the target compound may have moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-(1H-pyrrol-1-yl)quinoline derivatives with acetic anhydride or acetic acid under controlled conditions. Characterization of the synthesized compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

2.1 Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.8 to 100 µg/mL, indicating promising antibacterial efficacy .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5k | 0.8 | M. tuberculosis |

| 5f | 10 | S. aureus |

| 5n | 25 | E. coli |

2.2 Antitubercular Activity

The compound has shown potential as an antitubercular agent, with some derivatives demonstrating superior activity compared to standard treatments like isoniazid. The most effective compounds in studies had MIC values as low as 0.8 µg/mL against M. tuberculosis, suggesting a strong potential for development into therapeutic agents for tuberculosis .

2.3 Enzyme Inhibition

This compound and its derivatives have been investigated for their ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are crucial for bacterial survival and proliferation, making them attractive targets for antibacterial drug development. Inhibition studies revealed that several derivatives exhibited IC50 values lower than those of traditional inhibitors like trimethoprim .

3. Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target enzymes. The docking results indicated that the compound forms stable interactions with the active sites of DHFR and ENR, including hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory activity .

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a recent clinical study, a series of quinoline derivatives were tested against resistant strains of bacteria, demonstrating that this compound showed enhanced antimicrobial activity compared to existing antibiotics.

Case Study 2: Cancer Cell Line Studies

Cytotoxicity assays performed on cancer cell lines such as A549 (lung adenocarcinoma) revealed that certain derivatives of this compound exhibited moderate cytotoxic effects with IC50 values around 62.5 µg/mL .

5. Conclusion

This compound represents a promising candidate for further development in pharmacology due to its multifaceted biological activities, particularly in antibacterial and antitubercular domains. Ongoing research into its mechanisms of action and structure–activity relationships will be crucial in optimizing its efficacy and safety profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide with high purity?

- Methodology : Use Buchwald-Hartwig amination to introduce the pyrrole moiety to the quinoline scaffold, followed by acetylation under mild conditions (e.g., acetic anhydride in THF). Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity (>95%) using HPLC with UV detection at 254 nm .

- Key considerations : Optimize reaction temperature (80–100°C) and catalyst loading (e.g., Pd(OAc)₂/Xantphos) to minimize byproducts. Monitor intermediates via TLC and NMR (¹H/¹³C) .

Q. How can the structural identity of This compound be confirmed?

- Analytical workflow :

¹H/¹³C NMR : Assign aromatic protons (δ 7.2–9.0 ppm for quinoline and pyrrole) and acetamide carbonyl (δ ~170 ppm in ¹³C) .

High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

X-ray crystallography (if crystalline): Use SHELX for structure refinement, ensuring R-factor <5% .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Screening strategy :

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., esophageal cancer models, as suggested by CRAC channel modulator studies) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Approach : Co-crystallize the compound with a protein target (e.g., CRAC channel proteins) and solve the structure using SHELXD/SHELXE. Analyze hydrogen-bonding networks and electron density maps to distinguish between keto-enol or other tautomers .

- Data interpretation : Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles against DFT-optimized structures .

Q. What strategies address contradictions in SAR studies for pyrrole-quinoline derivatives?

- Case example : If bioactivity varies despite similar substituents:

Perform molecular dynamics simulations to assess binding pocket flexibility.

Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of analogs .

Validate with mutagenesis studies on key residues (e.g., CRAC channel domains) .

Q. How can regioselectivity challenges during functionalization of the quinoline core be mitigated?

- Synthetic solutions :

- Directed ortho-metalation : Use LiTMP to deprotonate specific quinoline positions before electrophilic quenching .

- Protecting groups : Temporarily block the acetamide moiety with Boc to prevent undesired side reactions .

Q. What advanced techniques quantify metabolic stability in vitro?

- Protocol :

Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor.

LC-MS/MS quantification : Monitor parent compound depletion over time (t½ calculation).

CYP reaction phenotyping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.